![molecular formula C11H17BO3 B582155 3-Pentyloxyphenylboronic acid CAS No. 1296671-86-7](/img/structure/B582155.png)
3-Pentyloxyphenylboronic acid
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Overview
Description
3-Pentyloxyphenylboronic acid is a chemical compound with the CAS Number: 1296671-86-7 . It has a molecular weight of 208.07 and its IUPAC name is 3-(pentyloxy)phenylboronic acid .
Molecular Structure Analysis
The InChI code for 3-Pentyloxyphenylboronic acid is 1S/C11H17BO3/c1-2-3-4-8-15-11-7-5-6-10(9-11)12(13)14/h5-7,9,13-14H,2-4,8H2,1H3 . This indicates the presence of a boronic acid group attached to a phenyl ring, which is further attached to a pentyloxy group.Chemical Reactions Analysis
While specific chemical reactions involving 3-Pentyloxyphenylboronic acid are not available, boronic acids are known to undergo several types of reactions. For instance, they can participate in Suzuki-Miyaura coupling reactions, a type of cross-coupling reaction used in organic synthesis .Physical And Chemical Properties Analysis
3-Pentyloxyphenylboronic acid has a molecular weight of 208.07 . Unfortunately, specific physical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Catalytic Protodeboronation
3-Pentyloxyphenylboronic acid can be used in the catalytic protodeboronation of pinacol boronic esters . This process is a valuable transformation in organic synthesis, allowing for the formal anti-Markovnikov alkene hydromethylation . This method has been applied to methoxy protected (−)-Δ8-THC and cholesterol .
Suzuki–Miyaura Coupling
The compound plays a significant role in the Suzuki–Miyaura (SM) coupling reaction . This reaction is widely used in carbon–carbon bond forming processes due to its mild and functional group tolerant conditions . The organoboron reagents used in this process are relatively stable, readily prepared, and environmentally benign .
Sensing Applications
Boronic acids, including 3-Pentyloxyphenylboronic acid, have been utilized in various sensing applications . Their interactions with diols and strong Lewis bases such as fluoride or cyanide anions make them useful in these applications .
Safety And Hazards
Future Directions
While specific future directions for 3-Pentyloxyphenylboronic acid are not available, boronic acids are increasingly utilized in diverse areas of research . They are used in the development of synthetic ‘boron-lectins’, for the fishing of glycoproteins from complex mixtures, for the site-oriented immobilization of antibodies, and for biorthogonal conjugations .
properties
IUPAC Name |
(3-pentoxyphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO3/c1-2-3-4-8-15-11-7-5-6-10(9-11)12(13)14/h5-7,9,13-14H,2-4,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMEOKJGUOUIZBL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCCCCC)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10655560 |
Source
|
Record name | [3-(Pentyloxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10655560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Pentyloxy)phenyl)boronic acid | |
CAS RN |
1296671-86-7 |
Source
|
Record name | [3-(Pentyloxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10655560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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